Hydrochloric AC./prop. AC. 1

Descripción general

Descripción

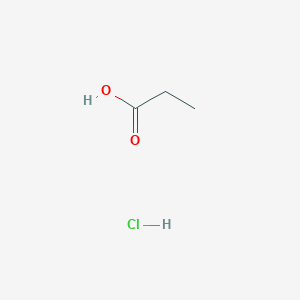

Hydrochloric acid/propionic acid 1:1 (v/v) is a mixture of hydrochloric acid and propionic acid in equal volumes. Hydrochloric acid, also known as muriatic acid, is a strong inorganic acid with the chemical formula HCl. It is a colorless liquid with a pungent odor and is highly corrosive. Propionic acid, with the chemical formula C3H6O2, is a naturally occurring carboxylic acid with a slightly pungent odor. This mixture is used in various chemical processes and industrial applications due to the combined properties of both acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrochloric acid is typically produced by the direct combination of hydrogen and chlorine gases. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency. Propionic acid can be synthesized through the hydrolysis of propionitrile or by the oxidation of propionaldehyde.

Industrial Production Methods

Hydrochloric acid is commonly produced as a byproduct of the chlorination of organic compounds. It can also be generated by the reaction of sulfuric acid with sodium chloride. Propionic acid is industrially produced through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.

Análisis De Reacciones Químicas

Types of Reactions

Hydrochloric acid/propionic acid 1:1 can undergo various chemical reactions, including:

Oxidation: Propionic acid can be oxidized to produce carbon dioxide and water.

Reduction: Hydrochloric acid can participate in reduction reactions, such as the reduction of metal oxides to metals.

Substitution: Both acids can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used to oxidize propionic acid.

Reducing Agents: Hydrogen gas or metal hydrides can be used to reduce hydrochloric acid.

Substitution Reactions: Halogenating agents like chlorine or bromine can be used for substitution reactions involving hydrochloric acid.

Major Products

Oxidation: Carbon dioxide and water from the oxidation of propionic acid.

Reduction: Pure metals from the reduction of metal oxides using hydrochloric acid.

Substitution: Various halogenated organic compounds from substitution reactions involving hydrochloric acid.

Aplicaciones Científicas De Investigación

Hydrochloric acid/propionic acid 1:1 is used in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in the preparation of biological samples and as a pH adjuster in cell culture media.

Medicine: Utilized in the synthesis of pharmaceuticals and as a component in diagnostic reagents.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of hydrochloric acid/propionic acid 1:1 involves the dissociation of hydrochloric acid into hydrogen and chloride ions, which can participate in various chemical reactions. Propionic acid can donate protons and participate in acid-base reactions. The combined effects of both acids enhance their reactivity and versatility in chemical processes.

Comparación Con Compuestos Similares

Hydrochloric acid/propionic acid 1:1 can be compared with other similar compounds such as:

Hydrochloric acid/acetic acid: This mixture has similar acidic properties but differs in the organic acid component.

Sulfuric acid/propionic acid: This combination has stronger oxidizing properties due to the presence of sulfuric acid.

Hydrochloric acid/formic acid: This mixture has a higher reactivity due to the presence of formic acid, which is a stronger acid than propionic acid.

Each of these mixtures has unique properties and applications, making hydrochloric acid/propionic acid 1:1 a versatile and valuable compound in various fields.

Actividad Biológica

Hydrochloric acid (HCl) is a strong inorganic acid with significant biological activity, particularly when used in combination with organic compounds like propanoic acid. This article provides an overview of the biological activities associated with Hydrochloric AC/Prop. AC 1, including its antimicrobial, anticancer properties, and its role in various biochemical processes.

Hydrochloric acid is a colorless, highly corrosive liquid that is essential for various biochemical reactions. Its primary function in biological systems includes:

- pH Regulation : HCl maintains the acidic environment necessary for digestive enzymes in the stomach.

- Activation of Enzymes : It activates pepsinogen to pepsin, facilitating protein digestion.

The propanoic acid component contributes additional biological activities, particularly in terms of antimicrobial effects and metabolic processes.

1. Antimicrobial Activity

Hydrochloric acid exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various pathogens, including:

- Bacteria : HCl has been demonstrated to reduce the viability of bacteria such as Escherichia coli and Staphylococcus aureus.

- Viruses : Research indicates that HCl can disrupt viral envelopes, thereby inhibiting viral replication.

The effectiveness of HCl as an antimicrobial agent is often enhanced when combined with propanoic acid, which has shown synergistic effects against certain bacterial strains.

2. Anticancer Properties

Recent studies have explored the potential anticancer effects of Hydrochloric AC/Prop. AC 1. Research findings suggest:

- Cytotoxicity : Compounds containing hydrochloric acid have shown cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and liver cancer (Huh7) cells.

- Mechanism : The mechanism appears to involve the induction of oxidative stress and apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that a combination of hydrochloric acid and propanoic acid exhibited enhanced antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.5 μg/mL. The results are summarized in Table 1 below:

| Compound Combination | Pathogen | MIC (μg/mL) |

|---|---|---|

| HCl + Propanoic Acid | Staphylococcus aureus | 0.5 |

| HCl | E. coli | 1.0 |

Case Study 2: Anticancer Activity

In another investigation, hydrochloric acid derivatives were tested against various cancer cell lines. The findings indicated significant cytotoxicity with IC50 values as low as 20 nM for certain derivatives against MCF-7 cells:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| HCl Derivative A | MCF-7 | 20 |

| HCl Derivative B | Huh7 | 5 |

Propiedades

IUPAC Name |

propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.ClH/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFIGOPUHPDIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596314 | |

| Record name | Propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37262-38-7 | |

| Record name | Propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.